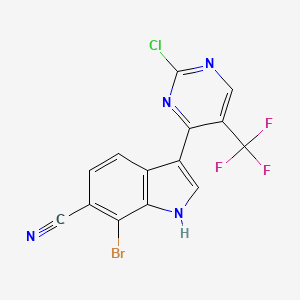
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a complex organic compound that features a brominated indole core, a chlorinated pyrimidine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1H-indole, followed by the introduction of the pyrimidine ring through a series of coupling reactions. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form various quinoline derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield quinoline derivatives, while reduction of the nitrile group can produce primary amines.
Aplicaciones Científicas De Investigación
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It may be used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being targeted.
Comparación Con Compuestos Similares
Similar Compounds
7-Bromo-1H-indole-6-carbonitrile: Lacks the pyrimidine and trifluoromethyl groups.
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile: Lacks the bromine atom.
7-Bromo-3-(2-chloro-4-pyrimidinyl)-1H-indole-6-carbonitrile: Lacks the trifluoromethyl group.
Uniqueness
The presence of both the bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile unique. These functional groups can significantly influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development.
Actividad Biológica
7-Bromo-3-(2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole-6-carbonitrile is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of bromine, chlorine, and trifluoromethyl groups, suggests a diverse range of biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 2173193-93-4
- Molecular Formula: C14H5BrClF3N4
- Molar Mass: 401.57 g/mol
The biological activity of this compound is largely attributed to its interaction with specific protein targets. Notably, it has been studied for its potential as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key enzyme involved in various cellular processes including metabolism and cell proliferation.
Inhibition of GSK-3β
Recent studies have demonstrated that derivatives of indole compounds can effectively inhibit GSK-3β. The structure of this compound suggests it may share similar inhibitory properties.
Biological Activity Data
The following table summarizes the biological activity data related to the compound:
| Biological Activity | IC50 Value | Reference |
|---|---|---|
| GSK-3β Inhibition | 480 nM | |
| Cytotoxicity (4T1 Cell Line) | IC50: 13.23 - 213.7 μM | |
| Antimicrobial Activity | MIC: 0.78 µg/mL (Staphylococcus aureus) |
Case Study 1: GSK-3β Inhibition
A study focused on a series of pyrimidoindoles, including derivatives similar to our compound, revealed promising GSK-3β inhibition with improved metabolic stability compared to earlier compounds. The most effective derivative exhibited an IC50 value of approximately 480 nM, indicating significant potency against this target enzyme .
Case Study 2: Cytotoxicity Assessment
In vitro studies on the cytotoxic effects of related indole compounds showed varied IC50 values across different cancer cell lines. The tested compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic index .
Case Study 3: Antimicrobial Properties
Research has indicated that halogenated indoles possess antimicrobial properties. The compound's structural features may enhance its activity against both gram-positive and gram-negative bacteria, with MIC values suggesting effectiveness comparable to established antibiotics .
Propiedades
Fórmula molecular |
C14H5BrClF3N4 |
|---|---|
Peso molecular |
401.57 g/mol |
Nombre IUPAC |
7-bromo-3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile |
InChI |
InChI=1S/C14H5BrClF3N4/c15-10-6(3-20)1-2-7-8(4-21-12(7)10)11-9(14(17,18)19)5-22-13(16)23-11/h1-2,4-5,21H |
Clave InChI |
APLTXWFPBXKHHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1C#N)Br)NC=C2C3=NC(=NC=C3C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















